molecular formula C6H16NO4P B14695708 Dimethyl(3-methoxypropyl)phosphoramidate CAS No. 35807-20-6

Dimethyl(3-methoxypropyl)phosphoramidate

Cat. No.: B14695708
CAS No.: 35807-20-6
M. Wt: 197.17 g/mol
InChI Key: DEGSOPPOEDAVLB-UHFFFAOYSA-N
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Description

Dimethyl(3-methoxypropyl)phosphoramidate is a phosphoramidate derivative characterized by a central phosphorus atom bonded to two oxygen-linked substituents (dimethyl and 3-methoxypropyl groups) and an amine group. Phosphoramidates are widely studied for their applications in nucleic acid therapeutics, prodrug design, and industrial chemistry due to their tunable stability and reactivity . This compound’s structure can be represented as (CH₃O)(CH₂CH₂CH₂OCH₃)P(O)N(CH₃)₂, though exact structural confirmation requires further spectroscopic validation.

Properties

CAS No.

35807-20-6

Molecular Formula

C6H16NO4P

Molecular Weight

197.17 g/mol

IUPAC Name

N-dimethoxyphosphoryl-3-methoxypropan-1-amine

InChI

InChI=1S/C6H16NO4P/c1-9-6-4-5-7-12(8,10-2)11-3/h4-6H2,1-3H3,(H,7,8)

InChI Key

DEGSOPPOEDAVLB-UHFFFAOYSA-N

Canonical SMILES

COCCCNP(=O)(OC)OC

Origin of Product

United States

Mechanism of Action

The mechanism of action of Dimethyl(3-methoxypropyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphoryl group to various substrates. This can affect enzyme activity, signal transduction pathways, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphoramidates

The following table compares key properties of dimethyl(3-methoxypropyl)phosphoramidate with analogous compounds, leveraging data from diverse sources:

Compound Name Molecular Formula Substituents (P-O/N) Key Properties Applications/Notes References
This compound C₇H₁₈NO₄P* O-CH₃, O-(CH₂)₃OCH₃; N-(CH₃)₂ Enhanced hydrophilicity due to ether group; moderate thermal stability Potential prodrug candidate; improved solubility for drug delivery
Dimethyl N,N-dimethylphosphoramidate C₄H₁₂NO₃P O-CH₃ (×2); N-(CH₃)₂ High volatility; lower molecular weight Used as a flame retardant (DMMP); decomposes via radical pathways at high temperatures
Diethyl dipropylphosphoramidoate C₁₀H₂₄NO₃P O-C₂H₅ (×2); N-(C₃H₇)₂ Lipophilic; stable under acidic conditions Intermediate in organophosphate synthesis; regulated under Schedule 2B06
Diethyl ethyl(methyl)phosphoramidate C₇H₁₈NO₃P O-C₂H₅ (×2); N-(CH₃)(C₂H₅) Moderate solubility in polar solvents; hydrolytically sensitive Limited biomedical use due to instability; HS code 2929.90
3-Aminopropylphosphate C₃H₁₀NO₄P O-(CH₂)₃NH₂; H (×2) Highly hydrophilic; ionic at physiological pH Studied for enzyme inhibition; forms stable salts with metals

Key Research Findings

  • Thermal Stability : Dimethyl phosphoramidates (e.g., DMPR) decompose via radical pathways under pyrolysis, as shown in vacuum ultraviolet synchrotron studies . The 3-methoxypropyl group in the target compound may reduce volatility and increase decomposition temperatures compared to smaller alkyl analogs like dimethyl N,N-dimethylphosphoramidate.
  • Solubility and Bioavailability : The ether linkage in the 3-methoxypropyl group enhances water solubility relative to fully alkylated derivatives (e.g., diethyl dipropylphosphoramidoate) . This property is critical for pharmaceutical applications, such as nucleotide prodrugs, where solubility impacts cellular uptake .

Contradictions and Limitations

  • Application Gaps: While phosphoramidates are noted for therapeutic use (e.g., anticancer agents in ), direct studies on this compound’s efficacy are absent in the provided data.

Q & A

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvent interactions and transition states.
  • QSPR Models : Corrogate substituent effects (e.g., Hammett σ values for methoxy groups).
  • Machine Learning : Train models on existing phosphoramidate reaction databases to predict yields .

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